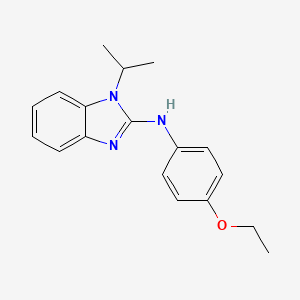

N-(4-ethoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-ethoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine, also known as EPB or Etizolam, is a benzodiazepine analog that has gained popularity in recent years due to its potential use as an anxiolytic and sedative. It has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Aplicaciones Científicas De Investigación

- N-(4-ethoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine exhibits promising anticancer potential. Researchers investigate its effects on cancer cell lines, tumor growth inhibition, and mechanisms of action. It may interfere with cell cycle progression, induce apoptosis, or inhibit angiogenesis. Further studies are needed to explore its specific targets and clinical applications .

- The compound’s benzodiazole core suggests potential neuropharmacological activity. Scientists explore its interactions with neurotransmitter receptors, ion channels, and neuroprotective effects. It could be relevant for treating neurodegenerative diseases or mood disorders .

- Researchers investigate whether N-(4-ethoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine has antibacterial, antifungal, or antiviral properties. Its structural features may allow it to disrupt microbial membranes or inhibit essential enzymes .

- The compound’s phenyl and benzimidazole moieties suggest potential anti-inflammatory activity. Studies explore its impact on inflammatory pathways, cytokine production, and immune responses. It could be relevant for managing inflammatory conditions .

- The amine group in the structure allows for metal ion coordination. Researchers investigate its ability to form complexes with transition metals. These complexes might have catalytic, luminescent, or magnetic properties .

- Chemists use N-(4-ethoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine as a building block for designing novel compounds. Its diverse reactivity enables the synthesis of derivatives with modified properties. Medicinal chemists explore analogs for drug development .

Anticancer Research

Neuropharmacology

Antimicrobial Properties

Anti-inflammatory Effects

Metal Ion Complexation

Organic Synthesis and Medicinal Chemistry

Propiedades

IUPAC Name |

N-(4-ethoxyphenyl)-1-propan-2-ylbenzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O/c1-4-22-15-11-9-14(10-12-15)19-18-20-16-7-5-6-8-17(16)21(18)13(2)3/h5-13H,4H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVJKZZWTGYZNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N2C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-1-isopropyl-1H-benzo[d]imidazol-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzamide](/img/structure/B2791117.png)

![2-(1H-indol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2791119.png)

![1-(methylsulfonyl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2791132.png)

![4-[(Pyridin-4-yl)methoxy]benzoic acid hydrochloride](/img/structure/B2791138.png)